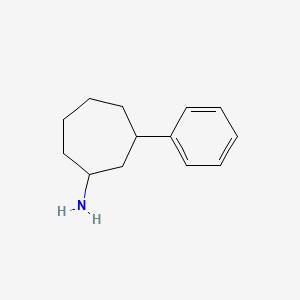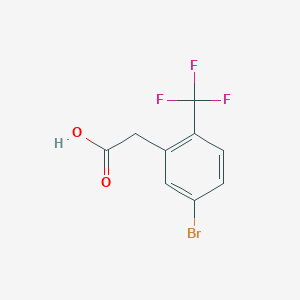![molecular formula C11H15BrO3 B13453627 Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-bromoacetyl)bicyclo[221]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a bromoacetyl group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the bromoacetyl group: This step involves the bromination of the acetyl group using bromine or a brominating agent such as N-bromosuccinimide.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
Reduction reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction can produce an alcohol.
科学研究应用
Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of bioactive molecules.
Material science: It can be used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
- Methyl 4-(2-chloroacetyl)bicyclo[2.2.1]heptane-1-carboxylate
- Methyl 4-(2-iodoacetyl)bicyclo[2.2.1]heptane-1-carboxylate
- Methyl 4-(2-fluoroacetyl)bicyclo[2.2.1]heptane-1-carboxylate
Uniqueness
Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and reduction reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H15BrO3 |
|---|---|
分子量 |
275.14 g/mol |
IUPAC 名称 |
methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H15BrO3/c1-15-9(14)11-4-2-10(7-11,3-5-11)8(13)6-12/h2-7H2,1H3 |
InChI 键 |
CIYWOIHSEMQBQZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


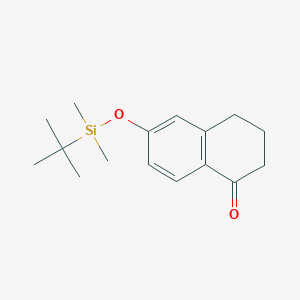
![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
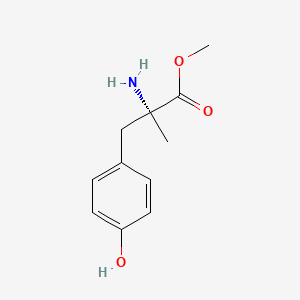
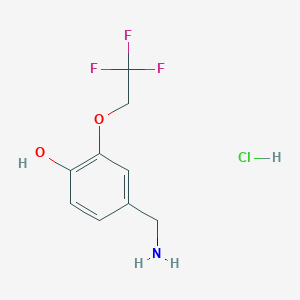

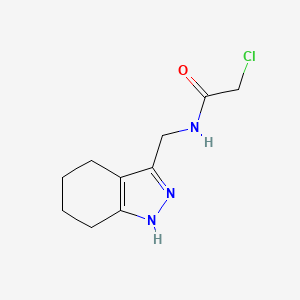

![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
amine dihydrochloride](/img/structure/B13453622.png)
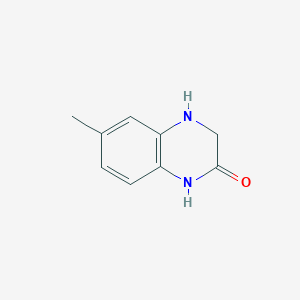
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
